2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F4N |
|---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
2-fluoro-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4,13H,1H3 |
InChI Key |
GYRRHDWHIKHCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The precursor 2-fluoro-4-(trifluoromethyl)nitrobenzene undergoes amination with methylamine under high-pressure conditions (80–120°C) in polar aprotic solvents like dimethylacetamide (DMA). Catalytic quantities of cesium fluoride (10 mol%) enhance nitro group displacement by stabilizing the Meisenheimer intermediate. Yields typically range from 65–78%, with the major byproduct being the undesired ortho-aminated isomer.
Regioselectivity Challenges
Density functional theory (DFT) calculations reveal that the trifluoromethyl group exerts a stronger directing effect (-I, -σ) than fluorine, favoring amination at the para position relative to CF₃. However, steric hindrance from the ortho-fluorine reduces nucleophilic attack efficiency, necessitating extended reaction times (24–48 hr).
Multi-Step Synthesis Involving Directed Metalation
The patent CN110885290A outlines a lithiation-methylation strategy adaptable to this compound synthesis. While originally developed for a structural analog, this route demonstrates generalizable principles:
Directed Ortho-Metalation (DoM)
-
Lithiation :
-
Substrate: 4-bromo-2-fluorobenzotrifluoride
-
Base: n-Butyllithium (2.5 M in hexanes)
-
Conditions: −78°C, THF solvent, diisopropylamine as co-base
-
Intermediate: Aryl lithium species stabilized by fluorine and trifluoromethyl groups
-
-
Methylation :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Lithiation | n-BuLi | −78°C | 2 hr | - |
| Methylation | CH₃I | 25°C | 16 hr | 86% |
Buchwald-Hartwig Amination
The brominated intermediate undergoes palladium-catalyzed coupling with methylamine equivalents:
-
Catalyst System :
-
Pd₂(dba)₃ (0.03 eq.)
-
Xantphos (0.04 eq.)
-
Base: Cs₂CO₃ (2 eq.)
-
-
Conditions :
-
Solvent: Dioxane
-
Temperature: 85°C
-
Time: 3 hr
-
Catalytic N-Methylation of Primary Amines
An alternative route involves methylation of 2-fluoro-4-(trifluoromethyl)aniline. Traditional methods (e.g., Eschweiler-Clarke) prove ineffective due to the amine’s low nucleophilicity. Modern approaches employ:
Reductive Amination
-
Reagents : Formaldehyde (37% aq.), NaBH₃CN
-
Solvent : MeOH/HOAc (4:1)
-
Yield : 62% (limited by over-methylation to dimethylamine)
Transition Metal-Catalyzed Methylation
-
Catalyst : [Ru(p-cymene)Cl₂]₂ (2 mol%)
-
Methyl Source : CO/H₂O (hydroxymethylation)
-
Conditions : 80°C, 24 hr, DMF
-
Yield : 54% (requires strict moisture control)
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMA) enhance NAS rates but promote side reactions. Mixed solvent systems (dioxane/water 9:1) balance reactivity and selectivity:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 82 |
| Dioxane | 2.2 | 73 | 91 |
| THF | 7.5 | 65 | 88 |
Temperature and Time Trade-offs
Higher temperatures (100°C vs. 80°C) reduce reaction time from 48 hr to 12 hr but decrease yield by 15% due to decomposition.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Chemistry
2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for:
- Building Block for Complex Molecules : It is used in the synthesis of biologically active compounds and agrochemicals.
- Fluorinated Derivatives : The compound is essential for creating fluorinated analogs that exhibit enhanced biological activity .
Biology
Research indicates that this compound may exhibit significant biological activities, particularly in:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes linked to neuropsychiatric disorders, enhancing binding affinities compared to non-fluorinated counterparts .
- Receptor Binding Studies : The compound's structural features may facilitate stronger interactions with biological targets, which is critical for drug design .
Medicine
The therapeutic potential of this compound is under investigation for several applications:
- Drug Development : Its pharmacokinetic properties are being explored to develop new analgesics and other therapeutic agents .
- Treatment of Inflammatory Diseases : Compounds derived from this structure have shown promise in inhibiting pathways associated with inflammation, such as the NF-κB signaling pathway .
Table 1: Summary of Biological Activities
| Compound | Activity | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| This compound | Enzyme Inhibition | < 20 nM | |
| Related Fluorinated Compound | Receptor Binding | 13 nM | |
| Trifluoromethyl Derivative | NF-κB Inhibition | Not specified |
Case Study: Neuropsychiatric Disorders
A study investigated the effects of fluorinated anilines on NMDA receptor dysfunction linked to neuropsychiatric disorders. The findings indicated that certain derivatives exhibited over 60% inhibition at micromolar concentrations, suggesting potential therapeutic benefits in treating conditions like Alzheimer's disease .
Table 2: Synthesis Methods Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Amination | High yield, simple procedure | Requires specific catalysts |
| Metallaphotoredox Catalysis | Versatile substrate scope | Complex reaction conditions |
| Multicomponent Coupling | Efficient synthesis of diverse compounds | Potential for side reactions |
Mechanism of Action
The mechanism by which 2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
Trifluoromethyl Group (CF₃) :
- Enhances electron-withdrawing effects , stabilizing intermediates in nucleophilic substitution reactions.
- Increases lipophilicity (logP ~2.5–3.5 for CF₃-substituted benzenamines), improving membrane permeability .
- Example: Ethalfluralin’s CF₃ group contributes to its herbicidal activity by disrupting plant cell membranes .
Fluorine vs. Iodo Substituents :
- Fluorine (2-position): Reduces metabolic oxidation compared to hydrogen, increasing compound half-life.
- Iodine (2-position): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to polarizable C–I bonds .
N-Methylation: Lowers basicity (pKa ~3–4) compared to non-methylated analogs (pKa ~4–5), reducing protonation in physiological conditions .
Physicochemical Data Comparison
| Property | This compound | 4-(Trifluoromethyl)benzenamine | Ethalfluralin |
|---|---|---|---|
| Molecular Weight (g/mol) | 217.1 (calculated) | 161.1 | 333.3 |
| logP (Predicted) | ~3.2 | ~2.8 | ~4.1 |
| Water Solubility | Low (<1 mg/L) | Moderate (~10 mg/L) | Very Low |
Research Findings and Gaps
- Ethalfluralin’s Environmental Impact : Nitro groups contribute to soil persistence (half-life >60 days), raising concerns about groundwater contamination . The target compound’s lack of nitro groups may mitigate this issue.
- Synthetic Challenges : N-Methylation of benzenamines often requires careful control to avoid over-alkylation, as seen in the synthesis of 4-fluoro-N-methylethylbenzenamine derivatives .
Biological Activity
2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which is known to enhance biological activity. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds with trifluoromethyl groups. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| This compound | 12.9 | S. aureus |
| Other CF3 derivatives | 25.9 | MRSA |
The minimum inhibitory concentrations (MICs) indicate that this compound exhibits both bacteriostatic and bactericidal properties, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines. For example, a study on related derivatives indicated that certain modifications led to enhanced anticancer effects against leukemia and solid tumors.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 (leukemia) | 2.27 |
| Related derivative | MCF-7 (breast cancer) | 1.42 |
The presence of the trifluoromethyl group is believed to play a crucial role in enhancing the binding affinity to target proteins involved in cancer progression .
3. Anti-inflammatory Potential
The anti-inflammatory effects of compounds containing a trifluoromethyl group have been associated with their ability to modulate the NF-κB pathway. In experimental models, derivatives showed varying degrees of inhibition of NF-κB activity, which is critical in inflammatory responses.
| Compound | NF-κB Inhibition (%) |
|---|---|
| This compound | 10–15% |
| Other analogs | Up to 20% |
These findings suggest that structural modifications can significantly impact the anti-inflammatory activity of these compounds .
Case Studies
Case Study 1 : A study investigated the effects of various trifluoromethyl-substituted anilines on microbial pathogens, revealing that compounds similar to this compound exhibited potent activity against resistant strains of bacteria.
Case Study 2 : Research focused on the anticancer properties of trifluoromethylbenzene derivatives showed promising results in inhibiting cell proliferation in several cancer types, indicating a potential pathway for drug development targeting specific kinases involved in tumor growth .
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-N-methyl-4-(trifluoromethyl)benzenamine, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves multi-step functionalization of the benzene ring. For example, nitration followed by fluorination and methylation can be employed. Reductive alkylation using sodium borohydride under controlled conditions (e.g., inert atmosphere, low temperature) is effective for introducing the N-methyl group, as demonstrated in analogous amine syntheses . Reaction optimization should prioritize monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize by-products like over-alkylated species.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For instance, the trifluoromethyl group often produces characteristic peaks at m/z 69 (CF₃⁺) and 119 (C₆H₄F₃⁺), as seen in related benzenamine derivatives .
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for resolving fluorine environments (e.g., -CF₃ vs. -F substituents). ¹H NMR can confirm the N-methyl group (singlet near δ 2.8–3.2 ppm) and aromatic protons.
- Infrared (IR) Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
Q. How can purification be achieved given the compound’s thermal sensitivity?
Methodological Answer: Use reduced-pressure distillation (<0.01 bar) to lower the boiling point and avoid thermal decomposition. For example, benzenamine analogs with trifluoromethyl groups have been distilled at 339–361 K under 0.004–0.013 bar . Recrystallization from ethanol/water mixtures (1:3 v/v) at 0–5°C can further purify crystalline products.
Advanced Research Questions
Q. How should discrepancies in reported physical properties (e.g., boiling points) be resolved?
Methodological Answer: Variations in boiling points often arise from differences in pressure or purity. For example, 4-chloro-2-(trifluoromethyl)benzenamine shows boiling points ranging from 339.7 K (0.004 bar) to 361 K (0.013 bar) . To resolve discrepancies:
- Standardize measurements using calibrated manometers and thermocouples.
- Validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) before measurement.
- Report pressure explicitly, as boiling points are highly pressure-dependent for volatile fluorinated compounds.
Q. How does the trifluoromethyl group influence the compound’s reactivity and stability?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, which:
- Reduces nucleophilicity of the aromatic ring, directing electrophilic substitution to meta/para positions.
- Enhances metabolic stability in biological studies by resisting oxidative degradation, as seen in medicinal chemistry analogs .
- Increases lipophilicity , measurable via logP assays (e.g., shake-flask method with octanol/water partitioning). Stability under acidic conditions should be tested via accelerated degradation studies (e.g., 0.1 M HCl, 40°C).
Q. How can computational modeling predict substituent effects on biological activity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects. For example, the -CF₃ group lowers HOMO energy, reducing susceptibility to oxidation.
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Compare binding affinities of fluorinated vs. non-fluorinated analogs.
- QSAR Models: Corrogate substituent parameters (Hammett σₘ) with experimental bioactivity data to predict toxicity or efficacy.
Q. What strategies mitigate challenges in spectroscopic analysis of fluorinated analogs?
Methodological Answer:
- ¹⁹F NMR Sensitivity: Use cryoprobes or higher magnetic fields (≥500 MHz) to enhance signal-to-noise ratios.
- Isotopic Labeling: Introduce ¹³C or ²H labels to resolve overlapping peaks in crowded spectra.
- Dynamic NMR: For conformationally flexible substituents, perform variable-temperature studies to coalesce split signals (e.g., -CF₃ rotation barriers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
